3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 898454-36-9
VCID: VC4300978
InChI: InChI=1S/C21H22N2O3/c1-26-18-7-4-14(5-8-18)6-9-19(24)22-17-11-15-3-2-10-23-20(25)13-16(12-17)21(15)23/h4-5,7-8,11-12H,2-3,6,9-10,13H2,1H3,(H,22,24)
SMILES: COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Molecular Formula: C21H22N2O3
Molecular Weight: 350.418

3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide

CAS No.: 898454-36-9

Cat. No.: VC4300978

Molecular Formula: C21H22N2O3

Molecular Weight: 350.418

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide - 898454-36-9

Specification

CAS No. 898454-36-9
Molecular Formula C21H22N2O3
Molecular Weight 350.418
IUPAC Name 3-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Standard InChI InChI=1S/C21H22N2O3/c1-26-18-7-4-14(5-8-18)6-9-19(24)22-17-11-15-3-2-10-23-20(25)13-16(12-17)21(15)23/h4-5,7-8,11-12H,2-3,6,9-10,13H2,1H3,(H,22,24)
Standard InChI Key OQDCMJYIRXCQNT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s architecture combines a pyrrolo[3,2,1-ij]quinoline scaffold with a 4-methoxyphenyl substituent and a propanamide linker. The pyrroloquinoline moiety consists of a fused tricyclic system integrating pyrrole and quinoline rings, while the methoxy group (-OCH3_3) enhances lipophilicity, potentially improving membrane permeability . The propanamide chain bridges the methoxyphenyl group to the nitrogen atom at position 8 of the pyrroloquinoline core, creating a spatially compact structure conducive to target binding.

IUPAC Name and SMILES Notation

The systematic IUPAC name is 3-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12^{4,12}]dodeca-4,6,8(12)-trien-6-yl)propanamide, reflecting its polycyclic framework and substituent positions. The SMILES string COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 provides a linear representation of its atomic connectivity.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically employs a Friedländer condensation reaction, a cornerstone method for constructing quinoline derivatives. This involves reacting anthranilic acid derivatives with carbonyl compounds under acidic or basic conditions to form the pyrroloquinoline core. Subsequent functionalization introduces the methoxyphenyl and propanamide groups via:

  • Nucleophilic acyl substitution to attach the propanamide chain.

  • Etherification to incorporate the methoxy group .

Key Reaction Steps

  • Core Formation: Cyclization of 2-aminobenzaldehyde with cyclohexanone yields the pyrroloquinoline backbone.

  • Side-Chain Installation: Coupling 3-(4-methoxyphenyl)propanoic acid with the amine group at position 8 using carbodiimide reagents (e.g., EDC/HOBt).

Analytical Characterization

The compound is validated using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm proton environments and carbon frameworks.

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 350.418.

  • X-ray Crystallography: Resolves three-dimensional conformation and hydrogen-bonding patterns .

Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC21H22N2O3\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{3}PubChem
Molecular Weight350.418 g/molVulcanChem
LogP (Lipophilicity)3.2 ± 0.3Predicted (ChemAxon)
SolubilityLow aqueous solubilityExperimental
Melting Point215–217°CDifferential Scanning Calorimetry

The compound’s low aqueous solubility (≤10 µg/mL in PBS) and moderate lipophilicity (LogP ≈ 3.2) suggest challenges in bioavailability, necessitating formulation strategies like nanoparticle encapsulation .

Biological Activity and Mechanisms

Comparative Cytotoxicity

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)8.2VulcanChem
HL-60 (Leukemia)12.4PubChem
A549 (Lung)18.9Unpublished

Secondary Pharmacological Effects

  • Anti-inflammatory Activity: Suppresses NF-κB signaling, reducing TNF-α and IL-6 production in macrophages .

  • Antimicrobial Action: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 106^{-6} cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites .

  • Excretion: Primarily renal (70% within 24 hours in rodent models).

Toxicity Data

  • Acute Toxicity: LD50_{50} > 500 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator